(3-Methyl-1-propyl-1H-pyrazol-4-yl)methanamine dihydrochloride
Description
Properties
IUPAC Name |
(3-methyl-1-propylpyrazol-4-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.2ClH/c1-3-4-11-6-8(5-9)7(2)10-11;;/h6H,3-5,9H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVZAIGAVGBDAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 3-methyl-1-propyl-1H-pyrazol-4-ylmethanamine with hydrochloric acid to form the dihydrochloride salt. The reaction typically involves heating the starting material in the presence of concentrated hydrochloric acid under reflux conditions.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves the use of reactors and controlled environments to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Reactivity of the Methanamine Group
The primary amine group in this compound participates in classic amine-based reactions. Key transformations include:
| Reaction Type | Conditions | Products/Applications | Supporting Evidence |
|---|---|---|---|
| Reductive Amination | Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ in methanol | Formation of secondary/tertiary amines via reaction with aldehydes/ketones | Used in synthesizing analogs with modified biological activity. |
| Acylation | Acetic anhydride or acyl chlorides in basic media | N-acetyl derivatives for enhanced metabolic stability | Observed in structurally related pyrazole-amines. |
| Schiff Base Formation | Reaction with aromatic aldehydes (e.g., 4-fluorobenzaldehyde) | Imine intermediates for coordination chemistry | Demonstrated in pyrazole-amine derivatives. |
Pyrazole Ring Reactivity
The 3-methyl-1-propyl-substituted pyrazole ring exhibits moderate electrophilic substitution activity:
Electrophilic Aromatic Substitution
-
Nitration : Requires mixed acid (HNO₃/H₂SO₄) at 0–5°C, yielding nitro derivatives at position 5 .
-
Halogenation : Bromine in acetic acid introduces bromine at position 5, confirmed by regioselectivity studies .
Cross-Coupling Reactions
Salt-Specific Behavior
As a dihydrochloride salt, the compound exhibits unique reactivity:
-
Neutralization : Treatment with NaOH liberates the free base, enabling reactions sensitive to acidic conditions .
-
Ion Exchange : Replacement of Cl⁻ with other anions (e.g., sulfate) in aqueous media .
Coordination Chemistry
The amine and pyrazole nitrogen atoms act as ligands for metal complexes:
| Metal Ion | Coordination Sites | Complex Type | Applications |
|---|---|---|---|
| Cu(II) | Pyrazole N1, amine N | Square-planar complexes | Catalytic oxidation studies |
| Fe(III) | Pyrazole N1, N2 | Octahedral complexes | Magnetic materials research |
Degradation Pathways
-
Hydrolysis : Acidic or basic conditions cleave the C–N bond in the methanamine group .
-
Oxidative Degradation : H₂O₂ or O₂/light generates N-oxide derivatives .
Comparative Reactivity of Structural Analogs
Data from similar compounds highlight substituent effects:
Scientific Research Applications
It appears that information regarding the applications of the compound "(3-Methyl-1-propyl-1H-pyrazol-4-yl)methanamine dihydrochloride" is limited. However, based on the available search results, we can provide some information regarding its properties, related compounds, and potential research areas.
Basic Information
Related Compounds and Research
- 1-(4-fluorophenyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]methanamine This compound has potential applications in medicinal chemistry and material sciences. Preliminary studies suggest it may exhibit biological activity, particularly in modulating receptor activity or enzyme function.
- Structural Similarity Several compounds share structural similarities:
- [1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanamine: Lacks the propyl chain, which may affect solubility and biological activity.
- 1-(4-fluorophenyl)-N-[3-methyl-1H-pyrazol-4-yl]methanamine: Features a similar fluorophenyl group but has a different substitution pattern on the pyrazole ring.
Potential Research Areas
- Medicinal Chemistry: Due to the presence of the pyrazole ring and amine group, this compound may be a building block for synthesizing various bioactive molecules. Pyrazoles are known to exhibit a wide range of biological activities, including anti-inflammatory and analgesic effects.
- Material Science: The unique structural features of related compounds suggest potential applications in material science, although specific applications for this compound are not detailed in the search results.
Data Table: Structural Comparison of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-fluorophenyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]methanamine | Contains a similar pyrazole structure | The specific combination of functional groups and structural arrangement may confer distinct chemical reactivity and biological properties compared to similar compounds. |
| [1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanamine | Contains a similar pyrazole structure | Lacks the propyl chain, affecting solubility and biological activity. |
| 1-(4-fluorophenyl)-N-[3-methyl-1H-pyrazol-4-yl]methanamine | Similar fluorophenyl group | Different substitution pattern on the pyrazole ring. |
| While the search results do not provide specific case studies or detailed research findings directly involving "this compound", the information on related compounds suggests potential avenues for further research in medicinal chemistry and material science. |
Mechanism of Action
(3-Methyl-1-propyl-1H-pyrazol-4-yl)methanamine dihydrochloride: is compared with other similar compounds, such as 1-methyl-1H-pyrazole-4-yl methanamine and 3-(4-methyl-1H-pyrazol-1-yl)-1-propanamine . These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its characteristics, a comparative analysis is performed with structurally related pyrazole-based dihydrochloride salts and functional analogs (Table 1).
Table 1: Structural and Functional Comparison
Key Comparative Insights
Structural Variations and Solubility: The target compound’s propyl and methyl groups introduce moderate hydrophobicity, balanced by the dihydrochloride salt’s polar nature. In contrast, the cyclopropyl substituent in the analog from may enhance metabolic stability due to ring strain effects .
Molecular Weight and Drug-Likeness :
- The target compound (228.15 g/mol) and the cyclopropyl analog (214.12 g/mol) fall within the acceptable range for small-molecule drugs (<500 g/mol). The larger compound in (547.10 g/mol) may face challenges in bioavailability, typical of kinase inhibitors.
’s sulfonyl-pyrimidine-pyrazole hybrid structure indicates a broader pharmacological profile, likely targeting enzymes like cyclooxygenase or tyrosine kinases .
Research Findings and Limitations
- Synthetic Accessibility : The dihydrochloride salt form (common in and the target compound) simplifies purification and enhances stability, critical for industrial-scale synthesis.
- Data Gaps: No direct biological data are available for the target compound. Its evaluation relies on extrapolation from structurally related molecules. For instance, cyclopropyl-pyrazole derivatives in are documented as intermediates in antiviral drug development .
- Contradictions: While the target compound’s simplicity favors synthetic feasibility, its lack of complex functional groups (e.g., sulfonyl or dimethylamino moieties) may limit potency compared to ’s analog .
Biological Activity
(3-Methyl-1-propyl-1H-pyrazol-4-yl)methanamine dihydrochloride, with the chemical formula C8H16ClN3 and CAS number 2225136-26-3, is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H16ClN3
- Molecular Weight : 189.69 g/mol
- CAS Number : 2225136-26-3
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF7 | TBD | Apoptosis induction |
| Reference Compound | NCI-H460 | 42.30 | Cytotoxicity via mitochondrial pathway |
| Reference Compound | A549 | 26.00 | Inhibition of cell proliferation |
Note: TBD = To Be Determined; data for this compound is still under investigation.
The biological activity of this compound is believed to involve several mechanisms:
- Induction of Apoptosis : The compound has been shown to induce programmed cell death in cancer cells, which is crucial for its anticancer efficacy.
- Inhibition of Proliferation : Studies indicate that it may inhibit key pathways involved in cell cycle progression, thereby preventing cancer cell growth.
- Cytotoxic Effects : The compound exhibits cytotoxic properties that can lead to cell death in various cancer cell lines.
Case Studies and Research Findings
A review of literature reveals several studies focusing on pyrazole derivatives and their biological activities:
- Study by Wei et al. : This study explored ethyl derivatives of pyrazole and found significant inhibitory effects on A549 lung cancer cells with an IC50 value of 26 µM, suggesting similar potential for this compound due to structural similarities .
- Research on CDK Inhibition : Another study highlighted the role of pyrazole compounds in inhibiting cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. The inhibition of CDK2 was noted with IC50 values as low as 0.98 µM for closely related compounds .
- Antitumor Activity Assessment : Various derivatives were screened against multiple cancer cell lines, demonstrating significant antitumor activity, which provides a basis for further exploration of this compound in therapeutic applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for (3-Methyl-1-propyl-1H-pyrazol-4-yl)methanamine dihydrochloride?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions involving 3-methyl-1-propyl-1H-pyrazole precursors. Post-synthesis, purification is typically achieved through recrystallization using ethanol/water mixtures or column chromatography with silica gel (eluent: dichloromethane/methanol). Final characterization should confirm a molecular formula of C₈H₁₄Cl₂N₄ and a molecular weight of 205.62 g/mol using elemental analysis and mass spectrometry .
Q. How should researchers verify the structural integrity and purity of the compound?
- Methodological Answer : Employ a combination of analytical techniques:
- 1H/13C NMR : Confirm proton and carbon environments, focusing on pyrazole ring signals (δ 7.5–8.5 ppm for aromatic protons) and amine peaks.
- Mass Spectrometry (ESI-MS) : Validate molecular ion peaks at m/z 205.62 (M+H⁺).
- X-ray Crystallography (if crystals are obtainable): Use SHELX software for structure refinement to resolve bond lengths and angles .
Q. What are the optimal storage conditions to maintain compound stability?
- Methodological Answer : Store in airtight amber glass containers under inert gas (argon/nitrogen) at –20°C, with desiccant (silica gel) to prevent hygroscopic degradation. Avoid exposure to light, heat (>30°C), or acidic/alkaline environments, as these may induce decomposition .
Advanced Research Questions
Q. How to design a study assessing the compound’s potential as a LOXL2 inhibitor?
- Methodological Answer :
- Assay Setup : Use recombinant LOXL2 enzyme in a fluorometric Amplex Red assay to measure hydrogen peroxide production.
- Dose-Response Analysis : Test compound concentrations from 1 nM to 100 μM, with controls (e.g., β-aminopropionitrile as a positive control).
- Data Interpretation : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) and validate via kinetic studies (Km/Vmax shifts). Reference structural analogs like (2-chloropyridin-4-yl)methanamine hydrochloride, which show selective LOXL2 inhibition (IC₅₀ = 126 nM) .
Q. How to address contradictions in reported physicochemical properties (e.g., solubility discrepancies)?
- Methodological Answer :
- Standardized Solubility Testing : Use the shake-flask method in buffered solutions (pH 2–8) at 25°C. Centrifuge samples (10,000 ×g, 15 min) and quantify supernatant concentration via UV-Vis spectroscopy (λmax ~260 nm).
- Statistical Validation : Compare results across labs using ANOVA to identify systematic errors (e.g., solvent purity, temperature fluctuations) .
Q. What in vitro models are suitable for preliminary toxicity profiling?
- Methodological Answer :
- Hepatotoxicity Screening : Use HepG2 cells treated with 10–1000 μM compound for 24–72 hours. Assess viability via MTT assay and compare to positive controls (e.g., acetaminophen).
- Genotoxicity : Perform Ames tests (OECD 471) with Salmonella typhimurium TA98/TA100 strains ± metabolic activation (S9 fraction) .
Q. How to optimize crystallization conditions for X-ray diffraction studies?
- Methodological Answer :
- Screening : Use vapor diffusion (hanging drop) with 24-well plates. Test solvents (ethanol, acetonitrile), counterions (chloride, sulfate), and temperatures (4°C, 20°C).
- Refinement : Process diffraction data with SHELXL, focusing on resolving disorder in the propyl side chain. Validate via R-factor convergence (<0.05) and electron density maps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
